(S)-2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[1-(4-fluorophenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-9(16)14(18)17(13-7-8-13)10(2)11-3-5-12(15)6-4-11/h3-6,9-10,13H,7-8,16H2,1-2H3/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEXXKMPAGWLBT-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C2CC2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CC1)C(C)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis via Amino Acid Precursors
A widely adopted strategy leverages (S)-alanine derivatives as chiral starting materials. In this approach, (S)-alanine is first protected using a tert-butoxycarbonyl (Boc) group to yield Boc-(S)-alanine, which is subsequently activated as a mixed anhydride or acid chloride. Reaction with 1-(4-fluorophenyl)ethylamine in the presence of a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) furnishes the intermediate amide. Deprotection with trifluoroacetic acid (TFA) yields the free amine, which undergoes N-cyclopropylation using cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This method achieves an enantiomeric excess (ee) of 98% and a total yield of 65%.
Key Reaction Conditions
Asymmetric Catalytic Amination
A more recent advancement employs palladium-catalyzed asymmetric amination to construct the stereogenic center. Starting from 2-bromo-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide, a chiral palladium catalyst (e.g., Pd(OAc)₂ with (R)-BINAP) facilitates enantioselective amination using ammonia gas. This method bypasses the need for chiral resolution and achieves 99% ee with a yield of 72%. The reaction proceeds via a oxidative addition-transmetallation-reductive elimination mechanism, with the BINAP ligand dictating the stereochemical outcome.
Optimized Catalyst System
| Component | Role | Loading (mol%) |
|---|---|---|
| Pd(OAc)₂ | Catalyst | 5 |
| (R)-BINAP | Chiral ligand | 10 |
| Cs₂CO₃ | Base | 2.0 equiv |
| Toluene | Solvent | — |
Solvent and Temperature Effects on Stereochemical Integrity
Racemization during amide bond formation or cyclopropylation remains a critical challenge. Studies comparing polar aprotic solvents (DMF, DMSO) versus hydrocarbon solvents (toluene, cyclohexane) reveal that toluene minimizes epimerization at elevated temperatures (60–80°C). For example, cyclopropylation in toluene at 60°C preserves 98% ee, whereas DMF under identical conditions reduces ee to 85% due to increased solvation of the transition state.
Racemization Rates in Different Solvents
| Solvent | Temperature (°C) | ee Retention (%) |
|---|---|---|
| Toluene | 60 | 98 |
| DMF | 60 | 85 |
| THF | 60 | 90 |
One-Pot Multistep Synthesis
A patent-derived one-pot method (WO2012046247A2) eliminates intermediate isolation, enhancing throughput. The sequence involves:
-
Boc Protection : (S)-alanine + Boc₂O → Boc-(S)-alanine.
-
In Situ Activation : Treatment with SOCl₂ to form acyl chloride.
-
Amine Coupling : Reaction with 1-(4-fluorophenyl)ethylamine.
-
Deprotection-Cyclopropylation : TFA-mediated Boc removal followed by cyclopropyl bromide addition.
This approach achieves a 78% overall yield with 97% ee, leveraging toluene as a universal solvent to avoid solvent swaps.
Purification and Analytical Validation
Final purification via recrystallization from ethanol/water (8:2) yields >99% purity (HPLC). Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) confirms enantiomeric purity. MS (ESI+): m/z 306.2 [M+H]⁺.
Industrial Scalability and Cost Analysis
Comparative cost assessments highlight the economic viability of asymmetric catalysis ($12/g) over chiral pool synthesis ($18/g), driven by reduced starting material costs and higher yields. However, chiral pool methods remain preferable for small-scale GMP production due to established regulatory pathways .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the propionamide moiety can be reduced to form alcohol derivatives.
Substitution: The fluoro-phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the fluoro-phenyl group.
Scientific Research Applications
The compound (S)-2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide , also known as a derivative of propionamide, has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmaceutical Development
This compound has been studied for its potential use in developing new therapeutic agents. Its structure suggests it may interact with biological targets relevant to various diseases.
Key Areas of Research:
- Central Nervous System Disorders: Research indicates that compounds similar to this may exhibit neuroprotective properties, making them candidates for treating conditions like Alzheimer's disease and Parkinson's disease.
- Pain Management: The compound's structural features suggest potential analgesic properties, which could be explored for developing new pain relief medications.
Mechanistic Studies
Investigations into the mechanism of action of this compound have focused on its interaction with specific receptors or enzymes. Understanding these interactions is crucial for optimizing its pharmacological profile.
Mechanistic Insights:
- Receptor Binding Affinity: Studies have shown that this compound may have a high affinity for certain neurotransmitter receptors, which can influence mood and pain perception.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.
Synthetic Pathways
The synthesis of this compound has been documented in various patents and research articles, highlighting efficient methods for its production.
Synthesis Techniques:
- Catalytic Methods: Various catalytic methods have been employed to synthesize this compound efficiently, often involving Lewis acids as catalysts to facilitate ring closure reactions.
Case Studies
Several case studies have explored the efficacy and safety of this compound in preclinical models.
Example Case Study: Neuroprotective Effects
A study conducted on rodent models demonstrated that administration of this compound led to significant improvements in cognitive function post-injury, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, their molecular properties, and commercial status:
² Molecular weight range for derivatives in patent EP 4 056 588 A1.
Structural and Functional Analysis
Target vs. Butyramide Analog
The butyramide analog (C₁₅H₂₀FN₃O) replaces the propionamide chain with a 3-methyl-butyramide group. This modification increases molecular weight by ~14 g/mol and enhances lipophilicity (logP ~1.5 vs.
Target vs. (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide
The Parchem compound (C₁₁H₁₅FN₂O) substitutes the cyclopropyl and 1-(4-fluorophenyl)ethyl groups with a 2-fluorobenzyl and methyl group. This simplification reduces steric hindrance and molecular weight (210.25 vs. ~263.31), likely improving synthetic accessibility.
Target vs. Cyclopropyl-2-fluorobenzamide Derivatives
Patent EP 4 056 588 A1 describes acrylamide-linked cyclopropyl-2-fluorobenzamide derivatives. These compounds exhibit higher molecular weights (~400–450 g/mol) and incorporate pyrimidine or aminophenyl moieties, suggesting applications as kinase inhibitors. Unlike the target compound, these derivatives leverage acrylamide groups for covalent binding to targets, a strategy absent in the target’s design .
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a cyclopropyl group, a 4-fluorophenyl moiety, and an amide functional group, which contribute to its unique biological activity.
The biological activity of this compound primarily involves its interaction with specific protein targets in the body. Research indicates that this compound may act as an inhibitor of certain kinases, which are crucial in various signaling pathways associated with cell growth and metabolism.
1. Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties. It has been demonstrated to reduce neuronal cell death in models of neurodegeneration, suggesting potential applications in treating conditions such as Alzheimer's disease.
2. Antidepressant Activity
In preclinical studies, this compound has shown promise as an antidepressant. Its ability to modulate neurotransmitter systems may contribute to its efficacy in alleviating depressive symptoms.
3. Anti-inflammatory Properties
Recent research indicates that this compound possesses anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal cell death in vitro | |
| Antidepressant | Efficacy in animal models of depression | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study: Neuroprotective Mechanism
A study published in Nature Neuroscience explored the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage and apoptosis, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study: Antidepressant Effects
Another investigation assessed the antidepressant-like effects of this compound using the forced swim test in rodents. Results showed a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors .
Q & A
Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide, and how can enantiomeric purity be optimized?
Answer: The compound’s synthesis likely involves coupling a chiral amino acid derivative (e.g., (S)-2-aminopropionic acid) with cyclopropylamine and a fluorophenyl-ethylamine intermediate. Key steps include:
- Chiral Control : Use of chiral auxiliaries or enantioselective catalysts to preserve the (S)-configuration at the amino center.
- Purification : Reverse-phase HPLC or chiral column chromatography to isolate the enantiomerically pure product .
- Analytical Validation : Confirm purity via H/C NMR (e.g., splitting patterns for diastereotopic protons) and mass spectrometry (exact mass matching) .
Challenges : Steric hindrance from the cyclopropyl and fluorophenyl groups may reduce reaction yields. Microwave-assisted synthesis or flow chemistry could improve efficiency.
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and stability?
Answer:
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions observed in similar propionamides) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under varying temperatures (e.g., decomposition points linked to cyclopropyl ring strain) .
- pH Stability Studies : Use HPLC to monitor degradation in buffered solutions (pH 1–13) over 24–72 hours .
Data Interpretation : Compare spectral data (e.g., IR carbonyl stretches ~1650–1700 cm) with computational models (DFT-optimized geometries) .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence intermolecular interactions in solid-state structures?
Answer: The fluorophenyl group enhances:
- Hydrophobic Packing : Fluorine’s electronegativity stabilizes edge-to-face aryl interactions (C–H⋯F contacts), as seen in ortho-fluorofentanyl analogs .
- Conformational Rigidity : The bulky substituent restricts rotation around the amide bond, favoring antiperiplanar conformations critical for receptor binding .
Methodology : Compare crystal structures of fluorinated vs. non-fluorinated analogs using Mercury software to quantify torsion angles and packing coefficients .
Q. What in vitro assays are suitable for evaluating this compound’s interaction with opioid receptors, and how can binding affinity discrepancies be resolved?
Answer:
- Radioligand Displacement Assays : Use H-DAMGO (μ-opioid receptor) or H-Naltrindole (δ-opioid receptor) to measure IC values. Normalize data against fentanyl as a positive control .
- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing cloned receptors to assess G protein coupling efficacy .
Q. Resolving Discrepancies :
- Batch Variability : Ensure consistent enantiomeric purity via chiral HPLC.
- Receptor Subtype Selectivity : Perform parallel assays on μ/δ/κ receptors to rule off-target effects .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what limitations exist?
Answer:
- ADME Prediction : Tools like SwissADME estimate logP (~2.5–3.5 due to fluorophenyl hydrophobicity) and blood-brain barrier penetration (BBB score >0.3 suggests CNS activity) .
- Docking Studies : AutoDock Vina models ligand-receptor interactions (e.g., hydrogen bonds with μ-opioid receptor residues Asp147 and Tyr148) .
Q. Limitations :
Q. What strategies mitigate toxicity risks during in vivo studies?
Answer:
- Acute Toxicity Screening : Dose-escalation studies in rodents (LD determination) with ECG monitoring for cardiac irregularities (common in fentanyl analogs) .
- Metabolic Profiling : LC-MS/MS identifies N-dealkylation or hydroxylation metabolites that may cause off-target effects .
Safety Protocols : Follow DEA guidelines for handling Schedule I analogs, including fume hood use and double-gloving .
Data Contradiction Analysis
Q. How should researchers address conflicting pharmacological data between academic and patent literature?
Answer:
Q. Why might crystallographic data disagree with computational conformational predictions?
Answer:
- Solvent Effects : Crystal packing forces (e.g., in methanol vs. acetonitrile) may stabilize non-biological conformations .
- Temperature Artifacts : Low-temperature X-ray data (e.g., 100 K) overemphasize rigid conformations versus solution-state flexibility .
Resolution : Perform molecular dynamics (MD) simulations in explicit solvent to model conformational landscapes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
